molecular formula C15H10N4O2 B4660930 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one CAS No. 91837-56-8

3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one

Cat. No.: B4660930
CAS No.: 91837-56-8
M. Wt: 278.26 g/mol
InChI Key: DBTDLHPXQLFLSH-UHFFFAOYSA-N
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Description

PO-322: is a compound with the chemical name 1H-indole-2,3-dione 3-(1,3-benzoxazol-2-ylhydrazone) . It has garnered attention due to its potent immunosuppressive effects both in vitro and in vivo . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Scientific Research Applications

PO-322: finds applications in various scientific fields:

  • Chemistry : Investigating its reactivity and potential as a building block for other compounds.
  • Biology : Studying its impact on immune cells and signaling pathways.
  • Medicine : Exploring its immunosuppressive effects for autoimmune disease treatment.
  • Industry : Assessing its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes:: The synthetic route for PO-322 involves the condensation of 1H-indole-2,3-dione with 1,3-benzoxazol-2-ylhydrazine . The reaction conditions and specific protocols may vary, but this fundamental reaction leads to the formation of PO-322 .

Industrial Production:: While detailed industrial production methods are not widely available, research laboratories typically synthesize PO-322 using established synthetic routes.

Chemical Reactions Analysis

Types of Reactions::

PO-322: undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Typically involves oxidizing agents such as peroxides or metal catalysts.
  • Reduction : Utilizes reducing agents like hydrides (e.g., NaBH₄).
  • Substitution : Involves nucleophilic substitution reactions.

Major Products:: The major products formed from these reactions depend on the specific reaction conditions and substrates. Further research is needed to explore these products comprehensively.

Mechanism of Action

PO-322: selectively inhibits the activity of serum- and glucocorticoid-regulated kinase 1 (SGK1) . It decreases phosphorylation of NDRG1 , impacting T-cell proliferation without significant cytotoxicity. Other signaling molecules remain unaffected .

Comparison with Similar Compounds

While detailed comparisons are scarce, PO-322 stands out due to its unique properties. Further research can identify similar compounds for comparison.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTDLHPXQLFLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238709
Record name 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91837-56-8
Record name 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091837568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
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3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
Reactant of Route 3
3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
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3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
Reactant of Route 5
3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
Reactant of Route 6
3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one

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